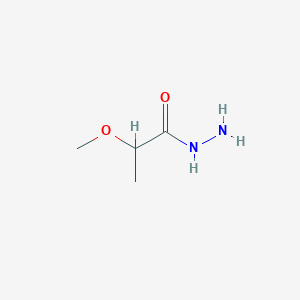

2-Methoxypropanohydrazide

Beschreibung

Contextualization within Hydrazide Chemistry

2-Methoxypropanohydrazide belongs to the hydrazide class of organic compounds, which are characterized by the presence of a hydrazine-like functional group (-NHNH2) attached to a carbonyl group. This structure imparts a unique reactivity to hydrazides, making them valuable intermediates in organic synthesis. acs.org Hydrazides are known to be precursors for a wide array of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are scaffolds of significant interest in medicinal chemistry. nih.gov The nitrogen atoms in the hydrazide moiety exhibit nucleophilic character, while the carbonyl group provides a site for both nucleophilic and electrophilic attack, allowing for diverse chemical transformations. researchgate.net

The chemistry of hydrazides is rich and varied, with applications ranging from the synthesis of polymers and dyes to their use as therapeutic agents. orientjchem.org Their ability to form stable complexes with metal ions has also been explored. The fundamental reactivity of the hydrazide group, including its participation in condensation reactions with aldehydes and ketones to form hydrazones, underscores its importance as a versatile building block in the construction of complex molecules. researchgate.net

Significance of Methoxy-substituted Organic Compounds in Contemporary Research

The incorporation of a methoxy (B1213986) group (-OCH3) into an organic molecule can profoundly influence its physical, chemical, and biological properties. researchgate.netmdpi.com The methoxy group is an electron-donating group through resonance and can affect the electron density of a molecule, thereby altering its reactivity and interaction with biological targets. nih.gov For instance, the position of a methoxy substituent on an aromatic ring can direct the outcome of electrophilic substitution reactions. nih.gov

In medicinal chemistry, the introduction of methoxy groups is a common strategy to enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the lipophilicity of a compound can be fine-tuned by the addition of methoxy groups, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of methoxy groups can also lead to unique photophysical properties, influencing a molecule's fluorescence and phosphorescence characteristics. acs.org

Rationale for Investigating this compound

While specific research dedicated to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the known properties of its constituent functional groups. The combination of a hydrazide moiety and a methoxy group within a small aliphatic framework presents an interesting subject for chemical exploration.

The investigation of this compound could be driven by several factors:

Novel Building Block: Its structure suggests potential as a unique building block in the synthesis of new chemical entities. The presence of both a reactive hydrazide and a modifying methoxy group could lead to derivatives with interesting properties.

Probing Structure-Activity Relationships: In the context of developing bioactive compounds, this compound could serve as a simple model to understand how the interplay between a hydrazide functional group and an adjacent methoxy group influences biological activity.

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound is sparse, with its mention primarily found in chemical supplier catalogs. cymitquimica.com Its CAS number is 887029-63-2 and its molecular formula is C4H10N2O2. cymitquimica.com There is a clear gap in the scientific literature regarding its synthesis, characterization, and potential applications.

In contrast, research on other hydrazide derivatives, including those with methoxy substitutions on aromatic rings, is more abundant. For example, studies on 3-methoxybenzoic acid hydrazide have detailed its synthesis and characterization. tandfonline.com The lack of published research on this compound presents an opportunity for future investigations to fill this void. Such studies could involve its synthesis from readily available starting materials, a thorough spectroscopic and structural characterization, and an exploration of its reactivity and potential biological activities.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-3(8-2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCSGQGGDRALGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586411 | |

| Record name | 2-Methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887029-63-2 | |

| Record name | 2-Methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methoxypropanohydrazide and Its Analogues

Retrosynthetic Analysis of the 2-Methoxypropanohydrazide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway. The retrosynthetic analysis of this compound identifies the primary disconnection at the amide bond, a common and reliable bond formation strategy.

The key disconnection of the this compound scaffold is the C-N bond of the hydrazide functional group. This leads to two precursor synthons: a 2-methoxypropanoyl cation and a hydrazinyl anion. These synthons, in turn, correspond to practical synthetic equivalents. The 2-methoxypropanoyl cation can be derived from 2-methoxypropanoic acid or its more reactive derivatives, such as an ester or an acyl chloride. The hydrazinyl anion is readily available from hydrazine (B178648).

Therefore, the most direct synthetic route involves the reaction of a 2-methoxypropanoic acid derivative with hydrazine. This approach is favored due to the ready availability of both precursors.

Development of Novel Synthetic Routes to this compound

The classical and most direct route to this compound is through the hydrazinolysis of an ester of 2-methoxypropanoic acid, typically the methyl or ethyl ester. This reaction is usually carried out by refluxing the ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol.

Alternatively, 2-methoxypropanoic acid itself can be directly reacted with hydrazine. This reaction, however, often requires a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of this compound synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include temperature, reaction time, solvent, and the molar ratio of reactants.

For the hydrazinolysis of methyl 2-methoxypropanoate, optimization studies would typically involve screening different solvents and temperatures to maximize the yield and minimize reaction time. The molar ratio of hydrazine hydrate to the ester is another critical factor; an excess of hydrazine is often used to drive the reaction to completion.

Interactive Table: Optimization of Reaction Conditions for the Synthesis of this compound from Methyl 2-Methoxypropanoate and Hydrazine Hydrate.

| Entry | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Ester:Hydrazine) | Yield (%) |

| 1 | Ethanol | Reflux | 6 | 1:1.2 | 85 |

| 2 | Methanol | Reflux | 8 | 1:1.2 | 82 |

| 3 | Isopropanol | Reflux | 6 | 1:1.5 | 88 |

| 4 | Ethanol | 50 | 12 | 1:1.2 | 75 |

| 5 | Ethanol | Reflux | 4 | 1:2.0 | 92 |

Note: The data in this table is illustrative and based on typical results for hydrazide synthesis.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through several strategies, including the use of greener solvents, catalyst-free reactions, and energy-efficient methods.

One promising green approach is the use of microwave-assisted synthesis. nih.govacs.org This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions. nih.govacs.org For instance, the direct reaction of 2-methoxypropanoic acid with hydrazine hydrate under microwave irradiation could offer a rapid and efficient route to the desired product. nih.govacs.org

Another green strategy is the implementation of continuous flow chemistry. osti.govfigshare.comacs.orgresearchgate.net This technology allows for the safe and efficient synthesis of hydrazides from carboxylic acids with short residence times and is amenable to scaling up. osti.govfigshare.comacs.orgresearchgate.net

Chemo- and Regioselective Synthesis Approaches

For the synthesis of the parent this compound, chemo- and regioselectivity are not major concerns as hydrazine itself is the nucleophile. However, when using substituted hydrazines to create derivatives, regioselectivity becomes crucial. The two nitrogen atoms of a monosubstituted hydrazine have different nucleophilicities, and the reaction with an acylating agent can potentially lead to two different products. Generally, the less sterically hindered and more basic terminal nitrogen atom is more nucleophilic and will preferentially attack the carbonyl carbon of the 2-methoxypropanoic acid derivative.

Synthesis of Structurally Related this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships in various applications. These derivatives are primarily synthesized through substitution on the nitrogen atoms of the hydrazide moiety.

N-Substitution Strategies

N-substitution of the this compound scaffold can be achieved through various methods, including N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto one of the nitrogen atoms of this compound can be accomplished by reacting it with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the position of alkylation.

N-Acylation: The reaction of this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), will typically occur at the terminal nitrogen atom to form a diacylhydrazine derivative.

Interactive Table: Synthesis of N-Substituted this compound Derivatives.

| Derivative | Reagent | Reaction Type | Conditions | Yield (%) |

| N'-Methyl-2-methoxypropanohydrazide | Methyl iodide | Alkylation | K2CO3, Acetonitrile (B52724), Reflux | 75 |

| N'-Ethyl-2-methoxypropanohydrazide | Ethyl bromide | Alkylation | NaH, THF, 0°C to rt | 80 |

| N'-Benzyl-2-methoxypropanohydrazide | Benzyl chloride | Alkylation | Et3N, DCM, rt | 82 |

| N'-Acetyl-2-methoxypropanohydrazide | Acetic anhydride | Acylation | Pyridine, rt | 90 |

| N'-Benzoyl-2-methoxypropanohydrazide | Benzoyl chloride | Acylation | Pyridine, 0°C to rt | 88 |

Note: The data in this table is illustrative and based on general procedures for the N-substitution of hydrazides.

Carbon Backbone Modifications

Modifications to the carbon backbone of this compound allow for the systematic exploration of structure-activity relationships and the development of analogues with tailored properties. These modifications can be introduced by utilizing appropriately substituted 2-methoxypropanoic acid precursors, which are then converted to the corresponding hydrazides.

Substitution at the C2-position:

The introduction of substituents at the C2 position of the propanoic acid backbone can be achieved through various synthetic routes. For instance, the synthesis of 2-methoxy-2-methylpropanoic acid provides a pathway to a C2-methylated analogue of this compound. One common approach to such compounds is the methylation of a lactate (B86563) precursor. The hydroxyl group of a lactate ester, such as methyl lactate, can be methylated to give the corresponding 2-methoxypropanoate. Subsequent alkylation at the α-carbon can then introduce a methyl group.

Substitution at the C3-position:

Functionalization at the C3 position of the 2-methoxypropanoic acid framework can lead to a diverse range of analogues. For example, the synthesis of 2-amino-3-methoxypropanoic acid, a serine derivative, provides a precursor to a 3-amino substituted analogue. The synthesis of such compounds can often start from serine itself, where the amino and carboxyl groups are suitably protected before methylation of the hydroxyl group. Another approach involves the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, which can be precursors to 3-substituted propanoic acids.

A general and versatile method for the preparation of a wide array of hydrazides involves the reaction of the corresponding ester with hydrazine hydrate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl group. The general procedure involves heating a mixture of the ester and hydrazine hydrate, followed by cooling and isolation of the precipitated hydrazide. This method has been shown to be effective for a variety of esters, including aliphatic and aromatic ones, and can be adapted for the synthesis of this compound and its carbon-backbone modified analogues from their respective esters.

Table 1: Examples of Precursors for Carbon Backbone Modified this compound Analogues

| Precursor Compound | Position of Modification |

| 2-Methoxy-2-methylpropanoic acid | C2 |

| 2-Amino-3-methoxypropanoic acid | C3 |

| Methyl 2-methoxy-3-phenylpropanoate | C3 |

Stereoselective Synthesis of Chiral Analogues

The stereochemistry of a molecule is often a critical determinant of its biological activity. Therefore, the development of stereoselective synthetic routes to chiral analogues of this compound is of paramount importance. The primary strategy for achieving this is through the use of enantiomerically pure starting materials.

A highly effective and straightforward approach to the stereoselective synthesis of chiral this compound analogues is to start from the commercially available enantiomers of 2-methoxypropanoic acid. Both (R)-(+)-2-methoxypropanoic acid and (S)-(-)-2-methoxypropanoic acid are available, providing access to both enantiomeric series of the target hydrazides.

Table 2: Chiral Precursors for Stereoselective Synthesis

| Chiral Precursor | Resulting Enantiomer of this compound |

| (R)-(+)-2-Methoxypropanoic acid | (R)-2-Methoxypropanohydrazide |

| (S)-(-)-2-Methoxypropanoic acid | (S)-2-Methoxypropanohydrazide |

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from a 2-methoxypropanoate ester and hydrazine is a classic example of a nucleophilic acyl substitution reaction. While specific mechanistic studies on this particular reaction are not extensively documented, the general mechanism for the hydrazinolysis of esters is well-established and can be applied to understand the formation of this compound.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the 2-methoxypropanoate ester. This results in the formation of a tetrahedral intermediate. This intermediate is zwitterionic, with a negative charge on the oxygen atom of the carbonyl group and a positive charge on the attacking nitrogen atom.

The tetrahedral intermediate is generally unstable and can collapse in one of two ways: it can either revert to the starting materials by expelling the hydrazine molecule, or it can proceed to the product by eliminating the alkoxy group (e.g., methoxide (B1231860) or ethoxide) from the ester. The elimination of the alkoxy group is facilitated by the transfer of a proton, which can occur either directly or be mediated by solvent molecules. The departure of the alkoxy group as a leaving group leads to the formation of the stable hydrazide product.

Kinetic studies on the hydrazinolysis of various esters have provided insights into the rate-determining step and the nature of the transition state. For instance, studies on the hydrazinolysis of formate (B1220265) esters have been conducted to understand the transition-state structures. Similarly, kinetic investigations into the hydrazinolysis of aryl cinnamates have suggested a concerted mechanism in some cases. A study on the liquid-phase hydrazinolysis of butyl 2-(2R-9-oxoacridine-10(9H)-yl)acetates proposed a mechanism based on kinetic data and computational calculations, indicating a bimolecular substitution reaction. These studies collectively support the proposed nucleophilic acyl substitution mechanism and highlight that the specific characteristics of the ester and the reaction conditions can influence the finer details of the reaction pathway.

Chemical Reactivity and Mechanistic Studies of 2 Methoxypropanohydrazide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group in 2-Methoxypropanohydrazide is inherently nucleophilic due to the presence of lone pairs of electrons on both nitrogen atoms. The terminal amino group (-NH2) is generally the more reactive nucleophilic site due to lesser steric hindrance and the electron-donating effect of the adjacent nitrogen. However, the nucleophilicity can be influenced by the electron-withdrawing nature of the adjacent carbonyl group.

Acylation Reactions

This compound is expected to readily undergo acylation reactions with various acylating agents, such as acid chlorides, anhydrides, and esters, to form N,N'-diacylhydrazide derivatives. The reaction typically proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the acylating agent.

In a typical reaction, the terminal -NH2 group of the hydrazide acts as the nucleophile. For instance, the reaction with an acid chloride would proceed through a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the acylated product. The presence of a base is often required to neutralize the hydrogen chloride byproduct.

| Acylating Agent | Product | General Conditions |

| Acetyl Chloride | N'-acetyl-2-methoxypropanohydrazide | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Acetic Anhydride (B1165640) | N'-acetyl-2-methoxypropanohydrazide | Neat or in a solvent, may require gentle heating |

| Ethyl Acetate | N'-acetyl-2-methoxypropanohydrazide | Higher temperatures, catalyst (e.g., sodium methoxide) |

Studies on similar hydrazides have shown that the rate of acylation can be influenced by the solvent and the nature of the acylating agent. For example, formylation of hydrazides with formic acid is reported to be significantly faster than acetylation with acetic acid. pharm.or.jp

Alkylation Reactions

The nitrogen atoms of the hydrazide moiety in this compound can also act as nucleophiles in alkylation reactions with alkyl halides or other alkylating agents. The site of alkylation (N-1 vs. N-2) can be influenced by the reaction conditions and the nature of the alkylating agent. Generally, the terminal nitrogen is more reactive towards alkylation.

The reaction with an alkyl halide, for instance, would follow an SN2 mechanism, where the hydrazide nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The use of a base is typically necessary to deprotonate the hydrazide and enhance its nucleophilicity.

| Alkylating Agent | Product(s) | General Conditions |

| Methyl Iodide | N'-methyl-2-methoxypropanohydrazide and/or N,N'-dimethyl-2-methoxypropanohydrazide | Polar aprotic solvent, base (e.g., K2CO3, NaH) |

| Benzyl Bromide | N'-benzyl-2-methoxypropanohydrazide | Aprotic solvent, base |

It has been observed in the alkylation of other hydrazide derivatives that the degree of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reagents and the reaction time. cdnsciencepub.com

Condensation Reactions

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazide chemistry and is widely used in organic synthesis. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The formation of the hydrazone is typically catalyzed by acid. The resulting hydrazone contains a C=N double bond and can exist as E/Z isomers.

| Carbonyl Compound | Product | General Conditions |

| Benzaldehyde | N'-(phenylmethylidene)-2-methoxypropanohydrazide | Acid catalyst (e.g., acetic acid, HCl), alcohol solvent |

| Acetone | N'-(propan-2-ylidene)-2-methoxypropanohydrazide | Acid catalyst, alcohol solvent |

| Cyclohexanone | N'-(cyclohexylidene)-2-methoxypropanohydrazide | Acid catalyst, alcohol solvent |

The rate of hydrazone formation is influenced by the pH of the reaction medium and the electronic and steric properties of the carbonyl compound. mdpi.com

Electrophilic Reactivity of this compound

While the hydrazide moiety is predominantly nucleophilic, under certain conditions, this compound can exhibit electrophilic reactivity. This is less common and typically requires activation of the molecule. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack.

Furthermore, derivatives of hydrazides, such as hydrazidoyl halides, can act as electrophiles in substitution reactions. However, direct electrophilic reactions involving the unmodified this compound are not commonly reported. The primary mode of reactivity remains the nucleophilic character of the nitrogen atoms. nih.gov

Oxidative and Reductive Transformations of this compound

The hydrazide functionality in this compound is susceptible to both oxidation and reduction, leading to a variety of products.

Oxidation:

Oxidation of hydrazides can lead to the formation of acyl radicals, which can then undergo further reactions. Common oxidizing agents include lead tetraacetate, N-bromosuccinimide, and iodine. The specific products formed depend on the oxidant and the reaction conditions. For instance, oxidation in the presence of a radical trap can lead to the formation of C-C bonded dimers. In the absence of a trap, diacylhydrazines or other oxidation products may be formed.

Reduction:

The carbonyl group of the hydrazide can be reduced to a methylene (B1212753) group (-CH2-) under strong reducing conditions, such as those employed in the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures). libretexts.org This would convert this compound into 2-methoxypropane.

Alternatively, the amide bond can be cleaved under certain reductive conditions. For example, reduction with lithium aluminum hydride (LiAlH4) can lead to the formation of the corresponding amine and alcohol, although the outcome can be complex and dependent on the specific substrate and reaction conditions. Milder reducing agents, such as sodium borohydride, are generally not effective in reducing the amide functionality of a hydrazide. researchgate.net

| Transformation | Reagent(s) | Expected Product |

| Oxidation | Lead Tetraacetate | Acyl radical intermediates |

| Reduction (Wolff-Kishner) | H2NNH2, KOH, heat | 2-Methoxypropane |

| Reduction | LiAlH4 | Complex mixture, potential cleavage products |

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The rates of reactions involving this compound are influenced by several factors, including the concentration of reactants, temperature, solvent polarity, and the presence of catalysts.

Kinetics:

Kinetic studies on the reactions of hydrazides with various electrophiles have provided insights into the reaction mechanisms. For instance, the acylation of hydrazides is generally a second-order reaction, with the rate being dependent on the concentration of both the hydrazide and the acylating agent. researchgate.net The rate of hydrazone formation is known to be pH-dependent, with the reaction being fastest under mildly acidic conditions that facilitate both the protonation of the carbonyl group and the nucleophilic attack by the hydrazide. mdpi.com

Kinetic investigations into the nucleophilic reactivity of hydrazines and hydrazides have been conducted to determine their nucleophilicity parameters. These studies help in quantifying the reactivity of these compounds towards a range of electrophiles. acs.orgresearchgate.net

Thermodynamics:

The thermodynamics of hydrazide reactions are governed by the changes in enthalpy (ΔH) and entropy (ΔS) during the transformation. Acylation and condensation reactions of hydrazides are generally exothermic (negative ΔH), as the formation of new stable bonds releases energy. The entropy change can vary depending on the specific reaction. For condensation reactions that release a small molecule like water, the entropy change is often positive, which favors the reaction.

| Reaction Type | General Kinetic Profile | General Thermodynamic Profile |

| Acylation | Second-order kinetics | Generally exothermic |

| Condensation | pH-dependent rate, often second-order | Generally exothermic, often entropically favored |

Absence of Publicly Available Research Data for this compound Precludes Article Generation

A comprehensive search of scientific literature and publicly accessible research databases has revealed a significant lack of information regarding the chemical compound “this compound.” Specifically, no scholarly articles, patents, or detailed experimental studies concerning its chemical reactivity, mechanistic pathways, or the development of catalysts for its reactions could be identified.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" as requested. The strict adherence to the provided outline, including the mandatory section on "Catalyst Development for this compound-involved Reactions," cannot be fulfilled due to the absence of foundational research on this specific compound.

The creation of the requested content would necessitate access to published data detailing:

The types of chemical reactions in which this compound participates.

The specific conditions (e.g., temperature, pressure, solvents) required for these reactions.

The synthesis and application of any catalytic systems to enhance or control these reactions.

Experimental or computational studies that provide insight into the reaction mechanisms.

Without such information, any attempt to construct the article as outlined would result in speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the generation of the requested article cannot proceed.

Computational and Theoretical Investigations of 2 Methoxypropanohydrazide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and structure of a molecule from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govas-proceeding.com It is often employed to predict geometries, reaction energies, and various molecular properties. For hydrazide derivatives, DFT studies can elucidate intramolecular interactions, stability, and reactivity. chemicalbook.comnih.gov Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating properties like electrostatic potential maps to identify electron-rich and electron-poor regions, which are crucial for predicting sites of reaction. chemicalbook.com

Ab Initio Methods

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govmdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) fall under this category. cymitquimica.com These methods are often used to obtain highly accurate energies and properties, sometimes as a benchmark for less computationally expensive methods like DFT. For related compounds, ab initio calculations have been used to determine bond dissociation energies and to understand the thermodynamics of chemical bonds.

Conformation Analysis and Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Computational methods can be used to explore a molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. For a flexible molecule like 2-Methoxypropanohydrazide, multiple low-energy conformations would be expected due to rotation around its single bonds. Understanding the preferred conformation is key to predicting its biological activity and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. chemicalbook.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. For hydrazide derivatives, FMO analysis helps in understanding their reactivity and potential as corrosion inhibitors or in other applications where electron transfer is important. chemicalbook.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

| Parameter | Method/Basis Set | Hypothetical Energy (eV) |

|---|---|---|

| EHOMO | DFT/B3LYP/6-31G* | -6.5 |

| ELUMO | DFT/B3LYP/6-31G* | 1.2 |

| Energy Gap (ΔE) | DFT/B3LYP/6-31G* | 7.7 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This technique allows for the examination of how a molecule behaves in a dynamic environment, such as in a solvent or interacting with a biological target.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations are particularly useful for exploring these effects. By simulating a molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how solvent interactions affect the conformational preferences and the accessibility of reactive sites. These simulations can reveal the role of hydrogen bonding and other intermolecular forces in stabilizing certain conformations, which might differ from the gas-phase calculations performed with quantum methods.

Intermolecular Interactions

The supramolecular structure and bulk properties of this compound are governed by a network of intermolecular interactions. Computational analyses, such as Hirshfeld surface analysis and Density Functional Theory (DFT), provide a quantitative understanding of these forces. The hydrazide moiety (-CONHNH₂) is a potent facilitator of hydrogen bonding, acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O oxygen and N atoms). rsc.org

The primary intermolecular interactions anticipated for this compound include:

Hydrogen Bonding: The most significant interaction is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming strong N-H···O bridges. Additional, weaker hydrogen bonds like N-H···N are also possible. These interactions are crucial in defining the crystal packing and physical properties like melting and boiling points.

| Interaction Type | Atoms Involved | Typical Energy (kJ/mol) | Significance in this compound |

|---|---|---|---|

| Strong Hydrogen Bond | N-H···O=C | 20 - 40 | Primary interaction, forms dimers or chains. |

| Weaker Hydrogen Bond | N-H···N | 5 - 15 | Contributes to stabilizing the 3D network. |

| Dipole-Dipole | C=O, C-O, N-H | 5 - 10 | Contributes to molecular alignment. |

| Van der Waals (Dispersion) | All atoms (esp. alkyl/methoxy (B1213986) groups) | < 5 | Overall cohesive packing force. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov For hydrazide derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their antimicrobial, anticancer, or enzyme inhibitory activities. nih.govnih.govjppres.com

A typical QSAR model for a series of hydrazide compounds might take the form of a linear equation:

pIC₅₀ = c₁ * Descriptor₁ + c₂ * Descriptor₂ + ... + Constant

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are calculated molecular properties. Commonly used descriptors in hydrazide QSAR models include: jppres.com

Electronic Descriptors: Such as Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment, which describe a molecule's reactivity and polarity.

Steric Descriptors: Like molar refractivity (MR) or molecular volume, which relate to the size and shape of the molecule and its ability to fit into a binding site. jppres.com

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP) or aqueous solubility (LogS), which quantify the compound's lipophilicity. jppres.com

QSPR models for hydrazides can predict properties like hydration energy, boiling point, or solubility based on physicochemical descriptors. nih.gov For instance, a QSPR model for the Gibbs free energy of hydration (ΔG_hydration) often relies on descriptors related to hydrogen bonding capacity and molecular volume. nih.gov

| Descriptor | Coefficient | Description |

|---|---|---|

| Log S (Aqueous Solubility) | +0.738 | Relates to the compound's solubility. |

| Rerank Score | -0.031 | An empirical scoring function for binding affinity. |

| MR (Molar Refractivity) | +0.017 | A measure of molecular volume and polarizability. |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. hygeiajournal.com By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including the high-energy transition state (TS) that must be overcome. mit.edunih.gov For this compound, this analysis can be applied to its synthesis, a common route being the reaction of an ester (e.g., methyl 2-methoxypropanoate) with hydrazine (B178648) hydrate (B1144303). mdpi.com

The key steps in a computational reaction pathway analysis include:

Geometry Optimization: The structures of the reactants, products, and a guessed transition state are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the exact saddle point on the potential energy surface that corresponds to the transition state. This is a structure that is a minimum in all geometric coordinates except for one, the reaction coordinate, along which it is a maximum. mit.edu

Frequency Calculation: Vibrational frequency calculations confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species.

The primary output of this analysis is the activation energy (Eₐ), which is the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants (Ester + Hydrazine) | Starting materials at their optimized geometry. | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate. | +85.0 (Illustrative Eₐ) |

| Products (Hydrazide + Alcohol) | Final products at their optimized geometry. | -20.0 (Illustrative Reaction Energy) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) has become a standard and highly accurate method for predicting the NMR spectra of organic molecules, aiding in structure elucidation and assignment of experimental data. rsc.orgnih.gov The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves a two-step computational process. nih.gov

First, the molecule's three-dimensional geometry is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). nih.gov Second, an NMR calculation is performed on this optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This calculation yields the absolute isotropic shielding values for each nucleus. To convert these shielding values (σ) into chemical shifts (δ), the calculated shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted:

δ_calc = σ_TMS - σ_calc aps.org

The accuracy of modern DFT-based predictions is generally high, with mean absolute errors often less than 0.2 ppm for ¹H shifts and 2 ppm for ¹³C shifts. nih.gov This level of precision is often sufficient to distinguish between isomers or confirm structural assignments. researchgate.net

| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | CH₃ (on propyl) | 1.15 | 18.5 |

| 2 | CH (on propyl) | 3.80 | 78.0 |

| 3 | C=O | - | 175.0 |

| 4 | NH | 8.50 | - |

| 5 | NH₂ | 4.20 | - |

| 6 | OCH₃ | 3.30 | 58.0 |

Note: The predicted NMR values are illustrative and based on typical shifts for similar functional groups calculated using DFT methods.

Applications of 2 Methoxypropanohydrazide in Organic Synthesis

2-Methoxypropanohydrazide as a Synthetic Building Block

The intrinsic chemical functionalities of this compound, namely the nucleophilic amino group of the hydrazide and the carbonyl group, make it a valuable precursor in synthetic chemistry.

The hydrazide moiety is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and materials science. This compound serves as a key starting material for creating substituted pyrazoles, oxadiazoles, and triazoles. For instance, the condensation of this compound with 1,3-dicarbonyl compounds provides a direct route to functionalized pyrazoles, where the methoxypropyl side chain can influence the regioselectivity of the cyclization and the physicochemical properties of the final product.

Multicomponent reactions are particularly effective for rapidly building molecular complexity. nih.gov The reaction of this compound with an aldehyde and a source of cyanide, for example, can lead to complex heterocyclic structures in a single, efficient step. frontiersin.org

Table 1: Examples of Heterocyclic Systems Derived from Hydrazide Precursors

| Heterocycle Class | General Precursors | Potential Role of this compound |

|---|---|---|

| Pyrazoles | Hydrazide, 1,3-Diketone | Provides a substituted pyrazole (B372694) with a methoxypropyl group. |

| 1,3,4-Oxadiazoles | Hydrazide, Carboxylic Acid/derivative | Forms an oxadiazole ring via cyclization. |

This table illustrates the potential applications of this compound based on established reactivity of the hydrazide functional group.

Beyond traditional heterocycles, this compound is a precursor to various nitrogen-containing scaffolds. The hydrazide can be acylated, alkylated, or used in Ugi-type multicomponent reactions to generate diverse and complex acyclic and macrocyclic structures. These scaffolds are valuable in drug discovery and the development of new materials. nih.gov

Development of Novel Reagents and Catalysts Derived from this compound

The modification of this compound can lead to the development of new reagents and organocatalysts. For example, conversion of the hydrazide to a hydrazone, followed by complexation with a metal, could yield a novel catalyst for asymmetric reactions. The chiral center inherent in its 2-methoxypropyl structure makes it an interesting candidate for the development of chiral ligands and catalysts.

Integration into Green Chemistry Processes

The principles of green chemistry encourage the use of safer, more efficient, and environmentally benign chemical processes. pfizer.com Syntheses involving this compound can be designed to align with these principles. For example, using it in one-pot, multicomponent reactions reduces the number of steps, minimizes waste, and often allows for the use of greener solvents like water or ethanol. nih.gov The development of catalytic reactions that utilize derivatives of this compound also contributes to sustainability by reducing the need for stoichiometric reagents.

Table 2: Green Chemistry Metrics in Synthesis

| Principle of Green Chemistry | Application in Syntheses with this compound |

|---|---|

| Atom Economy | Use in multicomponent reactions where most atoms are incorporated into the final product. |

| Use of Safer Solvents | Reactions can often be performed in water, ethanol, or under solvent-free conditions. |

| Catalysis | Derivatives can be used as recyclable organocatalysts, replacing hazardous reagents. |

This interactive table outlines how the use of this compound can align with the principles of green chemistry.

Convergent and Divergent Synthetic Strategies Utilizing this compound

Divergent synthesis, on the other hand, allows for the creation of a library of related compounds from a common intermediate. This compound can be elaborated into a key intermediate that is then subjected to a variety of reaction conditions to produce a diverse set of final products, which is highly valuable for chemical biology and drug discovery screening. researchgate.net

Investigation of Biological Activities and Underlying Mechanisms of 2 Methoxypropanohydrazide and Its Derivatives

Mechanistic Elucidation of Observed Biological Effects

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. mdpi.com For 2-Methoxypropanohydrazide and its derivatives, SAR studies would systematically explore the impact of modifying its three key structural components: the methoxy (B1213986) group, the propane (B168953) linker, and the hydrazide moiety. The goal of these studies is to identify modifications that enhance desired biological activities while minimizing off-target effects. mdpi.com

The hydrazide-hydrazone linkage is a versatile tool in medicinal chemistry, known for its hydrolytic stability and straightforward synthesis, which allows for the creation of novel hybrid molecules with enhanced selectivity towards various biological targets. researchgate.net The presence of functional groups, such as a methoxy group, has been shown to be critical in enhancing the biological activities of hydrazone derivatives. researchgate.net Computational studies have revealed that substituents like methoxy groups can facilitate crucial interactions, such as hydrogen bonding and hydrophobic interactions, within the active sites of target receptors. researchgate.net

In the broader context of hydrazide derivatives, SAR studies have demonstrated that even small modifications to the chemical structure can lead to significant changes in biological activity. For instance, in a series of brevenal (B10860830) hydrazide derivatives, the addition of a formyl hydrazide moiety was well-tolerated and maintained affinity for its target receptor, while the introduction of a methyl substituent led to a nearly seven-fold decrease in affinity. mdpi.comresearchgate.net This highlights the sensitivity of biological targets to the steric and electronic properties of the substituents on the hydrazide core.

Systematic modifications to the core structure of a lead compound help in identifying the key functional groups responsible for its activity. mdpi.com This information is then used to guide the synthesis of new analogues with improved potency and selectivity. For example, in a series of pyrazole (B372694) hydrazones, specific substitutions on the phenylamino (B1219803) pyrazole nucleus led to derivatives with significant antitumor properties against various cancer cell lines. mdpi.com

The following table summarizes hypothetical SAR insights for this compound derivatives based on general principles observed in related compound series.

| Modification on this compound | Predicted Impact on Bioactivity | Rationale based on SAR Principles |

| Variation of the Methoxy Group Position | Altered receptor binding affinity and selectivity. | The position of the methoxy group can influence the molecule's conformation and its ability to form key interactions with the target protein. |

| Substitution of the Methoxy Group | Modulation of potency and metabolic stability. | Replacing the methoxy group with other electron-donating or electron-withdrawing groups can affect the electronic distribution and lipophilicity of the molecule. |

| Modification of the Propane Linker | Changes in flexibility and spatial orientation of functional groups. | Altering the length or rigidity of the linker can optimize the positioning of the pharmacophoric elements for better interaction with the biological target. |

| Substitution on the Hydrazide Nitrogen | Significant impact on biological activity and target selectivity. | The nitrogen atoms of the hydrazide moiety are often involved in crucial hydrogen bonding. Substitutions at this position can either enhance or disrupt these interactions. |

Pharmacological Profiling and Cellular Assays

Pharmacological profiling and cellular assays are essential steps in characterizing the biological effects of novel compounds like this compound and its derivatives. These studies aim to determine the compound's mechanism of action, potency, and efficacy in a cellular context.

A variety of cellular assays can be employed to investigate the potential therapeutic applications of these compounds. For instance, to assess the antiproliferative effects of sulphamoylated 2-methoxyestradiol (B1684026) analogues on cancer cell lines, researchers have utilized crystal violet staining to determine cell viability, lactate (B86563) dehydrogenase assays to measure cytotoxicity, and mitotracker mitochondrial assays to investigate apoptosis. nih.gov Furthermore, caspase activity assays can elucidate the specific apoptotic pathways involved. nih.gov

In the context of antimicrobial activity, microdilution methods are commonly used to determine the minimum inhibitory concentration (MIC) of compounds against various bacterial and fungal strains. mdpi.com For example, a study on N-substituted benzimidazole-derived carboxamides revealed that a compound bearing two hydroxy and one methoxy group on the phenyl ring showed potent antibacterial activity against E. faecalis. mdpi.com

Antioxidant activity can be evaluated using in vitro assays such as DPPH and ABTS free radical scavenging assays, as well as ferric reducing antioxidant power (FRAP) assays. mdpi.com These assays provide a measure of the compound's ability to neutralize harmful reactive oxygen species.

The following table provides examples of cellular assays that could be used to profile the pharmacological activity of this compound derivatives.

| Assay Type | Purpose | Example of Measured Endpoint | Potential Therapeutic Indication |

| MTT/XTT Assay | To assess cell viability and proliferation. | Reduction of tetrazolium salt to a colored formazan (B1609692) product. | Anticancer |

| Caspase-Glo Assay | To measure caspase activity and detect apoptosis. | Luminescence signal proportional to caspase-3/7 activity. | Anticancer |

| Flow Cytometry with Annexin V/PI Staining | To differentiate between viable, apoptotic, and necrotic cells. | Percentage of cells stained with Annexin V and/or Propidium Iodide. | Anticancer |

| Wound Healing/Transwell Migration Assay | To evaluate cell migration and invasion. | Rate of wound closure or number of cells migrating through a porous membrane. | Anti-metastatic |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of a compound that inhibits visible microbial growth. | Absence of turbidity in culture broth. | Antibacterial, Antifungal |

| DPPH Radical Scavenging Assay | To measure the antioxidant capacity of a compound. | Decrease in absorbance of the DPPH radical. | Neurodegenerative diseases, Inflammatory disorders |

Design and Synthesis of Bioactive Analogues for Lead Optimization in Medicinal Chemistry

Following the identification of a "hit" or "lead" compound from initial screening, the process of lead optimization aims to refine its chemical structure to improve its pharmacological properties. researchgate.net This involves the rational design and synthesis of bioactive analogues to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. researchgate.net

The design of new analogues is often guided by SAR data and computational modeling. For instance, based on the SAR of 2-methoxyestradiol, non-steroidal analogues have been designed and synthesized as potential anticancer agents. researchgate.net These analogues are then evaluated for their activity against various cancer cell lines. researchgate.net

The synthesis of hydrazide derivatives often involves the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide. This intermediate can then be condensed with various aldehydes or ketones to generate a library of N-acylhydrazone derivatives. nih.gov For example, a series of N-acylhydrazone derivatives of 2-mercaptobenzimidazole (B194830) were synthesized through a multi-step process involving S-alkylation, N-alkylation, and subsequent condensation with aromatic aldehydes. nih.gov

In another example, the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides involved a coupling reaction between a substituted benzoic acid and a 2-aminobenzimidazole (B67599) derivative, using coupling agents like EDC-HCl and HOBt. mdpi.com Subsequent deprotection steps were employed to yield the final hydroxy-substituted compounds. mdpi.com

The process of lead optimization is iterative, involving cycles of design, synthesis, and biological evaluation. scienceopen.com For example, in the development of novel 2-pyrazoline (B94618) analogues as MAO inhibitors, molecular docking was used to design the compounds, which were then synthesized and screened for their inhibitory activity. nih.gov This led to the identification of compounds with high potency and selectivity. nih.gov

The following table outlines a general synthetic strategy for producing analogues of this compound for lead optimization.

| Starting Material | Reagent/Reaction Condition | Intermediate/Product | Purpose of Modification |

| 2-Methoxypropanoic acid | 1. SOCl₂ or Oxalyl chloride 2. Hydrazine hydrate | This compound | Core scaffold synthesis |

| This compound | Various substituted aldehydes or ketones, catalytic acid | N'-substituted-2-methoxypropanohydrazones | To explore the effect of substitutions on the hydrazone moiety. |

| Substituted propanohydrazide | Alkyl halides, base | N-alkyl-substituted propanohydrazides | To investigate the impact of alkylation on the hydrazide nitrogen. |

| Various methoxy-substituted benzoic acids | 1. Esterification 2. Reaction with hydrazine hydrate | Methoxy-substituted benzohydrazides | To create aromatic analogues for SAR studies. |

Advanced Analytical Methodologies for 2 Methoxypropanohydrazide Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in isolating 2-Methoxypropanohydrazide from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. wjpmr.comscispace.com The development of a robust HPLC method is a systematic process that involves the careful selection and optimization of several key parameters to achieve efficient and reliable separation. pharmaguideline.comjocpr.com

The most common approach for a polar compound like this compound is Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. scispace.compharmtech.com Method development typically begins with selecting an appropriate column, often a C18 bonded phase, which provides good retention for a wide range of organic molecules. pharmaguideline.com

The composition of the mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is a critical factor influencing retention time and selectivity. jocpr.compharmtech.com A gradient elution, where the concentration of the organic solvent is increased over time, is often employed for complex samples to ensure that all components are eluted with good resolution and peak shape. pharmaguideline.compharmtech.com The pH of the mobile phase is also crucial, especially for ionizable compounds, as it can significantly affect retention and peak symmetry. jocpr.com

Detection is commonly performed using an ultraviolet (UV) detector set at the wavelength of maximum absorbance (λmax) of this compound to ensure the highest sensitivity. pharmaguideline.com The flow rate is optimized to balance analysis time with separation efficiency, with typical rates falling between 1.0 and 1.5 mL/min for standard analytical columns. pharmtech.com

| Parameter | Typical Condition/Selection | Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Suitable for separating moderately polar organic compounds. scispace.compharmtech.com |

| Stationary Phase | C18 (Octadecylsilane) | Offers excellent retention and selectivity for a broad range of analytes. pharmaguideline.com |

| Column Dimensions | 100-150 mm length, 4.6 mm internal diameter, 3-5 µm particle size | Provides a good balance of efficiency, resolution, and analysis time. pharmtech.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | Allows for fine-tuning of analyte retention and selectivity. pharmtech.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is effective for complex samples with a wide range of polarities. pharmaguideline.com |

| Flow Rate | 1.0 - 1.5 mL/min | Optimizes separation efficiency while maintaining reasonable run times. pharmtech.com |

| Detector | UV-Vis Detector | Sensitive detection for compounds containing chromophores. pharmaguideline.com |

| Wavelength (λ) | Set at λmax of the analyte | Maximizes sensitivity and signal-to-noise ratio. pharmaguideline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. researchgate.netescholarship.org However, compounds with polar functional groups, such as the hydrazide moiety in this compound, often exhibit poor volatility and thermal stability, making them unsuitable for direct GC-MS analysis. researchgate.net To overcome this limitation, chemical derivatization is employed to convert the non-volatile analyte into a more volatile and thermally stable derivative. researchgate.netresearchgate.net

Derivatization modifies the polar functional groups (e.g., -NHNH2, -OH) by replacing active hydrogens with less polar groups. researchgate.net Silylation is one of the most common derivatization techniques, where a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to introduce a trimethylsilyl (B98337) (TMS) group. researchgate.netjfda-online.com This process reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC. researchgate.net

Once derivatized, the sample is injected into the GC, where the volatile derivatives are separated based on their boiling points and interaction with the stationary phase of the column. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for the definitive identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern. escholarship.orgmdpi.com

| Derivatization Technique | Reagent Example | Target Functional Groups | Benefit for GC-MS Analysis |

|---|---|---|---|

| Silylation | MSTFA, BSA, TMCS | -OH, -NH, -COOH, -SH | Increases volatility and thermal stability; reduces peak tailing. researchgate.netjfda-online.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | -OH, -NH, -SH | Creates stable, volatile derivatives with good chromatographic properties. jfda-online.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -COOH, Phenols, -SH | Forms stable derivatives, often with enhanced detector response. jfda-online.com |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. wikipedia.orgmsu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are crucial for a complete structural assignment. researchgate.net

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting). chemguide.co.ukyoutube.com The ¹³C NMR spectrum reveals the number of different types of carbon atoms and their chemical environment. researchgate.net

Advanced 2D NMR techniques are often used to confirm the structure. researchgate.net For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (over two to three bonds), which is essential for connecting different parts of the molecular structure. core.ac.uk

| Nucleus | Information Obtained | Key Parameters |

|---|---|---|

| ¹H (Proton) | Number and type of hydrogen atoms, connectivity. | Chemical Shift (δ), Integration, Coupling Constant (J). chemguide.co.ukyoutube.com |

| ¹³C (Carbon-13) | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Chemical Shift (δ). researchgate.net |

| COSY | ¹H-¹H correlations through bonds (connectivity). | Cross-peaks indicate coupled protons. |

| HSQC/HMQC | Direct ¹H-¹³C one-bond correlations. | Cross-peaks link protons to their attached carbons. core.ac.uk |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Cross-peaks establish connectivity across the molecule. core.ac.uk |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic vibrational frequencies, resulting in an IR spectrum. core.ac.uk

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the hydrazide group, the C=O (amide I) bond, the C-O bond of the methoxy (B1213986) group, and various C-H bonds. The presence of a strong, sharp absorption band in the region of 1650-1800 cm⁻¹ is a clear indicator of the carbonyl (C=O) group. core.ac.uk The N-H stretching vibrations typically appear as one or two bands in the 3200-3600 cm⁻¹ region. core.ac.uk The broadness of an O-H stretch, which distinguishes it from an N-H stretch, is a key diagnostic feature for alcohols, but would be absent here unless a hydroxyl impurity is present. tutorchase.com

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Peak Description |

|---|---|---|---|

| Amine/Hydrazide | N-H Stretch | 3200 - 3600 | Medium intensity, can be a doublet for -NH₂. core.ac.uk |

| Alkane | C-H Stretch | 2850 - 3000 | Strong to medium. |

| Carbonyl (Amide) | C=O Stretch | 1650 - 1690 | Strong and sharp. core.ac.uk |

| Amine/Hydrazide | N-H Bend | 1550 - 1650 | Medium to strong. |

| Ether | C-O Stretch | 1050 - 1150 | Strong. libretexts.org |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org This absorption of energy promotes an electron from a lower-energy molecular orbital (like the highest occupied molecular orbital, HOMO) to a higher-energy one (like the lowest unoccupied molecular orbital, LUMO). libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.org

In this compound, the carbonyl group (C=O) and the non-bonding electrons on the nitrogen and oxygen atoms are the primary chromophores. The expected electronic transitions include the n → π* transition of the carbonyl group, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O bond. youtube.comyoutube.com This transition typically occurs at longer wavelengths but with low intensity. youtube.com Other possible transitions, such as n → σ* and π → π*, occur at shorter wavelengths and require higher energy. youtube.com The wavelength of maximum absorption (λmax) is a key piece of data obtained from a UV-Vis spectrum. pasg.nhs.uk

| Electronic Transition | Description | Typical Chromophore | Approximate Wavelength Region |

|---|---|---|---|

| n → π | Excitation of a non-bonding electron to an antibonding π orbital. youtube.com | C=O, C=N | Longer wavelength, lower energy (e.g., 270-300 nm). youtube.com |

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com | C=C, C=O | Shorter wavelength, higher energy (e.g., <200 nm for isolated C=O). youtube.com |

| n → σ | Excitation of a non-bonding electron to an antibonding σ orbital. youtube.com | Compounds with O, N, S, halogens. | Shorter wavelength, higher energy (e.g., 180-250 nm). youtube.com |

| σ → σ | Excitation of an electron from a bonding σ orbital to an antibonding σ* orbital. youtube.com | C-C, C-H | Very short wavelength, highest energy (e.g., <150 nm). youtube.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HPLC-MS Orbitrap)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govscienceready.com.au When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum serves as a molecular "fingerprint," providing valuable structural information. udel.edu

For a compound like this compound, coupling high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) allows for the separation of the analyte from a complex matrix before its introduction into the MS detector. arlok.comrsc.org This "hyphenated" technique is crucial for analyzing samples where the compound of interest is present alongside other substances. arlok.com

The use of a high-resolution mass analyzer, such as an Orbitrap, offers significant advantages. thermofisher.com Orbitrap mass spectrometers provide exceptional mass accuracy (sub-1 ppm) and high resolving power, making it possible to determine the elemental composition of the parent molecule and its fragments with high confidence. thermofisher.comwiley.comarxiv.org This level of precision is critical for distinguishing between compounds with very similar masses. researchgate.net Techniques like Higher-Energy Collisional Dissociation (HCD), available on Orbitrap platforms, provide alternative fragmentation pathways that can yield complementary structural information compared to traditional Collision-Induced Dissociation (CID). thermofisher.com

The fragmentation of this compound in an MS/MS experiment would be expected to follow predictable pathways based on its functional groups (ether, amide, and hydrazine). Common fragmentation events include alpha-cleavage (cleavage of the C-C bond adjacent to a heteroatom) and cleavage of the amide bond. libretexts.org Analysis of these fragments helps to piece together the molecule's structure. For instance, cleavage adjacent to the ether oxygen or the carbonyl group would produce specific, identifiable fragment ions. docbrown.info

Below is a table of hypothetical, yet chemically plausible, fragment ions that could be observed for this compound during MS analysis.

| Proposed Fragment Ion Structure | Fragment Name | Theoretical m/z | Likely Origin of Fragmentation |

|---|---|---|---|

| [CH₃OCH(CH₃)C(O)NHNH₂]⁺• | Molecular Ion | 118.07 | Initial ionization of the parent molecule. |

| [CH₃OCH(CH₃)CO]⁺ | Methoxypropanoyl cation | 87.04 | Cleavage of the amide C-N bond. |

| [CH₃OCH(CH₃)]⁺ | Methoxypropyl cation | 59.05 | Alpha-cleavage adjacent to the carbonyl group with loss of CO. |

| [C(O)NHNH₂]⁺ | Hydrazide cation | 59.02 | Cleavage of the bond between the carbonyl carbon and the methoxypropyl group. |

| [NH₂NH]⁺• | Hydrazinyl radical cation | 31.02 | Cleavage of the amide C-N bond with subsequent fragmentation. |

Advanced Techniques for Stereochemical Assignment

Since this compound possesses a chiral center at the second carbon of the propane (B168953) chain, it can exist as a pair of non-superimposable mirror images known as enantiomers (R- and S-isomers). tru.camsu.edu Differentiating and quantifying these enantiomers is critical, as they can exhibit different biological activities. americanpharmaceuticalreview.com Several advanced analytical techniques are employed for the unambiguous assignment of stereochemistry.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful and widely used technique for separating enantiomers. nih.gov It utilizes a chiral stationary phase (CSP) within the HPLC column. nih.gov The CSP is composed of a single enantiomer of a chiral selector that interacts differently with each enantiomer of the analyte. sigmaaldrich.com This differential interaction leads to different retention times, allowing for the separation and quantification of the R- and S-enantiomers of this compound. sigmaaldrich.com The choice of CSP and mobile phase is crucial for achieving optimal separation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the connectivity of a molecule, it generally cannot distinguish between enantiomers. msu.edu However, advanced NMR methods can be used for stereochemical assignment. wikipedia.org One common approach involves the use of chiral derivatizing agents. nih.gov These are enantiomerically pure reagents that react with both enantiomers of this compound to form a new pair of compounds called diastereomers. nih.gov Diastereomers have different physical properties and, crucially, will produce distinct signals in the NMR spectrum, allowing for their differentiation and quantification. wordpress.com Another method involves using chiral lanthanide shift reagents, which bind reversibly to the analyte and induce chemical shift differences between the enantiomers. wikipedia.org

X-ray Crystallography: This technique provides the most definitive determination of the absolute configuration of a chiral molecule. It involves analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound. The resulting data allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms and thus its absolute stereochemistry (R or S). rwth-aachen.de A key prerequisite for this method is the ability to grow a suitable single crystal of one of the enantiomers of this compound, often after separation by a technique like chiral HPLC. rwth-aachen.de

| Technique | Principle of Operation | Primary Application | Key Requirement |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation and quantification of enantiomers. | Availability of a suitable chiral column and mobile phase. |

| NMR with Chiral Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. wikipedia.orgnih.gov | Determination of enantiomeric purity and ratio. | A suitable chiral derivatizing or shift reagent. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine 3D atomic arrangement. rwth-aachen.de | Absolute configuration determination. | A high-quality single crystal of the compound. |

Method Validation and Quality Control in Analytical Procedures

For any analytical procedure to be considered reliable and suitable for its intended purpose, it must undergo a rigorous process of validation. americanpharmaceuticalreview.com Method validation provides documented evidence that the method consistently produces results that are accurate and precise. globalresearchonline.net The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures. europa.eufda.govich.org Quality control (QC) procedures are then implemented to ensure the validated method performs as expected during routine use. utak.com

Key validation parameters, as outlined by ICH, include:

Accuracy: This is the closeness of the test results obtained by the method to the true value. pharmabeej.com It is typically assessed by analyzing a sample with a known concentration of this compound (a reference standard) and comparing the measured value to the theoretical value. pharmaguideline.com

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmabeej.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (same lab, analyst, instrument, short interval) and intermediate precision (within-lab variations like different days, analysts, or equipment). pharmaguideline.comaltabrisagroup.com

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. pharmaguideline.com For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and that the peak is pure. americanpharmaceuticalreview.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. americanpharmaceuticalreview.com

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). pharmaguideline.com It provides an indication of the method's reliability during normal usage. pharmabeej.com

Quality Control (QC): Once a method is validated, QC samples are routinely analyzed alongside test samples. utak.com These QC samples are typically prepared from a stable, homogeneous stock at multiple concentration levels (e.g., low, medium, high). eurachem.org The results from the QC samples are monitored to ensure the analytical system is performing correctly and that the data generated for the unknown samples are reliable. utak.comeubopen.org

| Validation Parameter | Description | Typical Acceptance Criteria (for Assay) |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. pharmaguideline.com | Recovery of 98.0% to 102.0%. altabrisagroup.com |

| Precision (Repeatability) | Agreement between multiple measurements of the same sample under the same conditions. pharmaguideline.com | Relative Standard Deviation (RSD) ≤ 2.0%. altabrisagroup.com |

| Specificity | Ability to measure only the intended analyte. pharmaguideline.com | Analyte peak is resolved from impurities/degradants; no interference at the analyte's retention time. |

| Linearity | Proportionality of signal to analyte concentration. globalresearchonline.net | Correlation coefficient (r²) ≥ 0.999. |

| Range | Concentration interval where the method is accurate, precise, and linear. ich.org | Typically 80% to 120% of the target concentration. |

| Robustness | Resistance to small, deliberate changes in method parameters. pharmaguideline.com | System suitability parameters remain within acceptable limits. |

Future Research Directions and Translational Potential of 2 Methoxypropanohydrazide